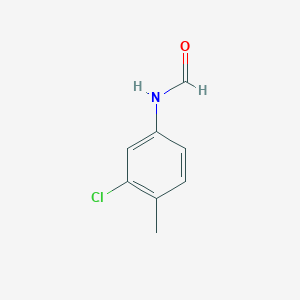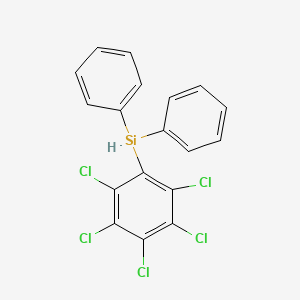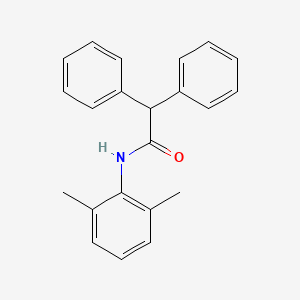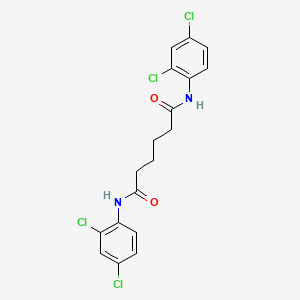
n-(3-Chloro-4-methylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Chloro-4-methylphenyl)formamide: is an organic compound with the molecular formula C8H8ClNO It is a derivative of formamide, where the formyl group is attached to a 3-chloro-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-chloro-4-methylphenyl)formamide typically involves the reaction of 3-chloro-4-methylaniline with formic acid or formic acid derivatives . One common method is the reaction of 3-chloro-4-methylaniline with formic acid in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: n-(3-Chloro-4-methylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the formamide group to an group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be employed for substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-(3-Chloro-4-methylphenyl)formamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Materials Science: The compound is used in the synthesis of and with specific properties.
Biological Studies: It serves as a probe in studying and .
Industrial Applications: It is used in the production of and due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of n-(3-chloro-4-methylphenyl)formamide depends on its application:
Medicinal Chemistry: The compound can act as an by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Biological Studies: It can interact with and , affecting their structure and function.
Materials Science: In polymer synthesis, it acts as a that undergoes polymerization to form long-chain polymers with desired properties.
Comparación Con Compuestos Similares
- n-(3-Chloro-4-methylphenyl)acetamide
- n-(3-Chloro-4-methylphenyl)benzamide
- n-(3-Chloro-4-methylphenyl)urea
Comparison:
- n-(3-Chloro-4-methylphenyl)formamide is unique due to the presence of the formamide group, which imparts specific reactivity and binding properties.
- Compared to n-(3-Chloro-4-methylphenyl)acetamide , the formamide derivative has a higher tendency to participate in hydrogen bonding .
- n-(3-Chloro-4-methylphenyl)benzamide has a bulkier structure, which can affect its solubility and reactivity .
- n-(3-Chloro-4-methylphenyl)urea has different hydrogen bonding capabilities due to the presence of the urea group.
Propiedades
Número CAS |
6312-80-7 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-5H,1H3,(H,10,11) |
Clave InChI |
GMEIVQQHNQKLDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)









